molecular formula C16H15NO B1183381 1-Benzyl-5-methylindolin-2-one

1-Benzyl-5-methylindolin-2-one

Cat. No.: B1183381
M. Wt: 237.302
InChI Key: WZRHYDAWXHQNRO-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylindolin-2-one is an N-substituted indolin-2-one derivative that serves as a versatile scaffold in medicinal chemistry and anticancer research. Compounds based on the indolin-2-one (isatin) core are recognized as privileged structures for designing kinase inhibitors and apoptosis-inducing agents . Research into closely related 1-benzyl-indolin-2-one analogs has shown significant potential in targeting various cancer cell lines, including breast (MCF-7) and lung (A-549) carcinomas . These compounds are frequently investigated as inhibitors of key signaling pathways, such as the VEGF/VEGFR-2 pathway, which plays a critical role in tumor angiogenesis . The mechanism of action for this class of compounds often involves inducing apoptosis in cancer cells by modulating the expression of key proteins, such as increasing the levels of caspase-3, caspase-9, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 . As a building block, this compound can be used to develop novel hydrazone-based hybrids and other derivatives for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.302

IUPAC Name

1-benzyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C16H15NO/c1-12-7-8-15-14(9-12)10-16(18)17(15)11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3

InChI Key

WZRHYDAWXHQNRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substitution patterns are summarized below:

Compound Name 1-Substituent 5-Substituent Physical State Melting Point (°C) Synthesis Yield (%) Reference
1-Benzyl-5-methylindolin-2-one Benzyl Methyl Likely solid* Not reported Not reported N/A
5-Benhydrylindolin-2-one (5l) None Benzhydryl Colorless viscous liquid N/A Not reported
5-Benzhydryl-1-methylindolin-2-one (3ja) Methyl Benzhydryl Colorless viscous liquid N/A Not reported
4-((2-Oxoindolin-5-yl)(phenyl)methyl)benzonitrile (5k) None Substituted benzyl White solid 190–192 98
2-Methylindoline None Methyl Liquid bp 228–229 Not applicable

*Inferred from analogs with bulky substituents (e.g., 5k).

Key Observations:

  • 1-Substitution Effects: The benzyl group in the target compound introduces greater steric bulk compared to 1-methyl (3ja) or unsubstituted analogs (5l, 5k).
  • 5-Substitution Effects : The methyl group at the 5-position is less electron-withdrawing than benzhydryl (5l, 3ja) or substituted benzyl (5k), which could enhance reactivity in electrophilic substitutions.

Physicochemical Properties

  • Melting Points : Bulky 5-substituents (e.g., benzonitrile in 5k) stabilize crystalline lattices, leading to higher melting points. The target compound’s melting point is expected to be lower than 5k but higher than liquid analogs (5l, 3ja).

Spectroscopic Characterization

While direct data is unavailable, analogs in and were validated via:

  • 1H NMR : Aromatic protons (6.5–7.5 ppm) and substituent-specific signals (e.g., benzyl CH₂ at ~4.5 ppm).
  • HRMS : Molecular ion peaks matching theoretical masses (e.g., 5k: [M+H]+ = 341.1412) .

Preparation Methods

Key Steps

  • Synthesis of 5-Methylindolin-2-one :

    • Route A : Reduction of 5-methylisatin. Isatin derivatives are reduced using agents like sodium borohydride or catalytic hydrogenation.

    • Route B : Cyclization of a methyl-substituted aniline with a diketone (e.g., 2,3-diketo compounds).

  • Alkylation with Benzyl Bromide :

    • Reagents : Benzyl bromide, sodium hydride (NaH), and a polar aprotic solvent (e.g., DMF).

    • Conditions :

      • Temperature : 0°C to room temperature.

      • Reaction Time : 2–4 hours.

    • Mechanism : Deprotonation of the indolin-2-one nitrogen by NaH generates a nucleophilic site, followed by nucleophilic substitution with benzyl bromide.

Parameter Value Source
SolventDMF, THF, or dichloromethane
BaseNaH, K2CO3, or Et3N
Yield53–81% (depending on substrate)

Reduction of 1-Benzyl-5-Methylindoline-2,3-dione

This method leverages the reduction of a diketone precursor to form the indolin-2-one scaffold. The diketone is often synthesized via condensation reactions.

Key Steps

  • Synthesis of 1-Benzyl-5-Methylindoline-2,3-dione :

    • Reagents : 1-Benzyl-5-methylindoline-2,3-dione is prepared by reacting 4-methoxyaniline with 1-benzyl-5-methylindoline-2,3-dione under acidic conditions.

  • Reduction :

    • Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (H2/Pd-C).

    • Conditions :

      • Temperature : Room temperature to reflux.

      • Reaction Time : 1–6 hours.

Reduction Method Conditions Yield Source
NaBH4 in EtOHRoom temperature, 2 hours65–75%
H2/Pd-C in EtOHReflux, 4 hours80–90%

Cyclization of Substituted Anilines

Cyclization reactions are used to construct the indolin-2-one core. This method is versatile for introducing substituents at positions 1 and 5.

Key Steps

  • Preparation of Substituted Aniline :

    • Example : 4-Methylaniline is functionalized to include a benzyl group via Friedel-Crafts alkylation or nucleophilic substitution.

  • Cyclization with a Diketone :

    • Reagents : Acetylacetone, ethyl acetoacetate, or other β-ketoesters.

    • Conditions :

      • Acid Catalyst : p-Toluenesulfonic acid (pTSA), H2SO4, or HCl.

      • Solvent : Ethanol, acetonitrile, or water.

Diketone Catalyst Solvent Yield Source
AcetylacetonepTSAEthanol44–96%
Ethyl acetoacetateH2SO4Water34–91%

Microwave-Assisted Synthesis

Modern methods employ microwave irradiation to accelerate reaction rates and improve yields.

Key Steps

  • Preparation of α-Diazo-β-ketoanilides :

    • Reagents : Acetoacetylated intermediates + p-toluenesulfonyl azide (TsN3).

    • Conditions :

      • Microwave : 100°C, 0.5 hours.

  • Cyclopropanation with Cu(NO3)2 :

    • Reagents : Cu(NO3)2·3H2O in water.

    • Conditions :

      • Temperature : Reflux.

      • Time : 2–4 hours.

Step Conditions Yield Source
α-Diazo FormationMicrowave, 100°C, 0.5 hours85–95%
CyclopropanationCu(NO3)2, H2O, reflux34–91%

Chiral Synthesis via Catalytic Enantioselective Addition

For enantiopure derivatives, catalytic asymmetric methods are employed.

Key Steps

  • Addition of Me2Zn to Isatins :

    • Catalyst : Chiral ligands (e.g., L5 in CH2Cl2).

    • Conditions :

      • Temperature : -5°C to room temperature.

      • Enantiomeric Ratio (er) : Up to 90:10.

Catalyst Solvent er Yield Source
L5CH2Cl290:1085%

Industrial-Scale Production

Patents highlight scalable methods for intermediates like 2-methylimidazole-4-formaldehyde.

Key Steps

  • Synthesis of 2-Methylimidazole-4-formaldehyde :

    • Reagents : 2-Bromopropionaldehyde + acetamidine HCl.

    • Conditions :

      • Base : Na tert-butoxide.

      • Temperature : -25°C to 20°C.

  • Benzyl Group Introduction :

    • Reagents : Benzyl bromide.

    • Conditions :

      • Solvent : Dichloromethane.

      • Yield : 53% (calculated from 2-bromopropionaldehyde).

Step Conditions Yield Source
Imidazole FormationNa t-BuO, DCM, -25°C to 20°C81.5%
Benzyl Bromide AdditionDCM, -5°C to 15°C53%

Q & A

Q. What are the established synthetic routes for 1-Benzyl-5-methylindolin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, indolin-2-one derivatives are often prepared by reacting substituted indoles with benzyl halides or aldehydes under acidic conditions. A common approach involves refluxing indolin-2-one precursors with benzylating agents (e.g., benzyl chloride) in acetic acid, followed by purification via recrystallization . Optimization can include:
  • Catalyst selection : Acidic catalysts (e.g., HCl, acetic acid) improve reaction rates.
  • Solvent effects : Polar aprotic solvents (DMF) enhance alkylation efficiency .
  • Temperature control : Reflux (~110°C) balances reactivity and side-product formation.
    Table 1 : Example Reaction Conditions
MethodCatalyst/SolventTemperatureYield (%)
Benzylation in AcOHAcetic AcidReflux75
Alkylation with NaH/DMFSodium Hydride0°C82

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. For instance, the benzyl group’s aromatic protons appear as multiplet signals at ~7.2–7.4 ppm, while the methyl group on the indole ring resonates as a singlet near 2.3 ppm .
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry. SHELXL refines structures by minimizing residuals (e.g., R1<0.05R_1 < 0.05 for high-quality data) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/zm/z 237.1154 for C16_{16}H15_{15}NO).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data often arise from:
  • Structural variability : Minor substituent changes (e.g., halogen vs. methyl groups) alter binding affinities .
  • Assay conditions : Differences in cell lines or enzyme concentrations (e.g., IC50_{50} variations in kinase assays).
    Mitigation strategies:
  • Dose-response validation : Repeat assays across multiple concentrations.
  • Structural benchmarking : Compare activity against a common reference compound (e.g., staurosporine for kinase inhibition).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include:
  • Twinned crystals : SHELXD detects pseudo-symmetry and resolves overlapping reflections .
  • Disorder in benzyl groups : SHELXL’s restraints (e.g., DFIX, SIMU) model flexible substituents .
  • Weak diffraction : High-resolution data (>1.0 Å) combined with SHELXL’s least-squares refinement improves accuracy .

Q. How does the substitution pattern on the indolin-2-one core influence reactivity and bioactivity?

  • Methodological Answer : Substituent effects are studied via:
  • Electron-withdrawing groups (EWGs) : Increase electrophilicity at the 3-position, enhancing nucleophilic addition (e.g., Michael acceptors in kinase inhibitors) .
  • Steric hindrance : Bulky groups (e.g., benzyl) reduce enzymatic metabolism, improving pharmacokinetics .
    Table 2 : Structure-Activity Relationships (SAR)
SubstituentPositionEffect on IC50_{50} (Kinase X)
-CH3_35IC50_{50} = 12 nM
-Cl7IC50_{50} = 8 nM

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Experimental details : Specify molar ratios, reaction times, and purification methods (e.g., column chromatography with solvent ratios).
  • Analytical thresholds : Report NMR shifts (±0.01 ppm), melting points (±1°C), and HPLC purity (>95%) .
  • Data deposition : Archive crystallographic data in the Cambridge Structural Database (CSD) or PubChem .

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